molecular formula C16H10ClNO3 B049135 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid CAS No. 116734-19-1

6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B049135
CAS No.: 116734-19-1
M. Wt: 299.71 g/mol
InChI Key: CLUIXMOTMBDQBK-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative with a molecular formula of C16H10ClNO3. This compound is characterized by the presence of a chloro group at the 6th position, a hydroxyphenyl group at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline ring. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yield and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid
  • 6-Amino-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid
  • 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid

Uniqueness

6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO3/c17-10-3-6-14-12(7-10)13(16(20)21)8-15(18-14)9-1-4-11(19)5-2-9/h1-8,19H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXWWEZKXRRXHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30419984
Record name 6-chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30419984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116734-19-1
Record name 6-chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30419984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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